molecular formula C23H29ClN2O3S B14983883 1-[(2-chlorobenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

Cat. No.: B14983883
M. Wt: 449.0 g/mol
InChI Key: CIQDHAFLWFCFRR-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and a chlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with methanesulfonyl chloride to form 2-chlorophenylmethanesulfonyl chloride. This intermediate is then reacted with N-(4-phenylbutan-2-yl)piperidine-4-carboxamide under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical reactivity and biological activity.

    1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE: The presence of a fluorophenyl group may enhance the compound’s stability and alter its interactions with molecular targets.

    1-[(2-METHOXYPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE: The methoxy group may influence the compound’s solubility and pharmacokinetic properties.

These comparisons highlight the uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE and its potential for further research and development.

Properties

Molecular Formula

C23H29ClN2O3S

Molecular Weight

449.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H29ClN2O3S/c1-18(11-12-19-7-3-2-4-8-19)25-23(27)20-13-15-26(16-14-20)30(28,29)17-21-9-5-6-10-22(21)24/h2-10,18,20H,11-17H2,1H3,(H,25,27)

InChI Key

CIQDHAFLWFCFRR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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